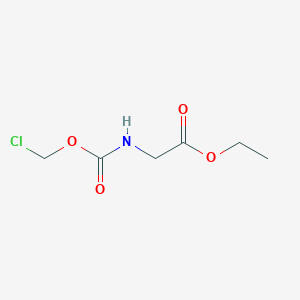
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is an organic compound with the molecular formula C6H10ClNO4 It is a derivative of glycine, where the amino group is protected by a chloromethoxycarbonyl group, and the carboxyl group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate can be synthesized through a multi-step process. One common method involves the reaction of glycine ethyl ester hydrochloride with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethoxycarbonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield glycine and its derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and esters.
Hydrolysis: Glycine and ethanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
科学的研究の応用
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modifying peptides and proteins, which can be useful in drug design and development.
Medicine: Investigated for its potential as a prodrug, where the compound itself is inactive but can be metabolized into an active drug within the body.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate involves its ability to act as a protecting group for amino acids. The chloromethoxycarbonyl group can be selectively removed under specific conditions, allowing for the controlled release of the amino acid. This property is particularly useful in peptide synthesis, where protecting groups are essential for the stepwise construction of peptides.
類似化合物との比較
Similar Compounds
Ethyl 2-aminoacetate: Similar structure but lacks the chloromethoxycarbonyl protecting group.
Ethyl 2-(methoxycarbonylamino)acetate: Similar but with a methoxycarbonyl group instead of chloromethoxycarbonyl.
Ethyl 2-(benzyloxycarbonylamino)acetate: Similar but with a benzyloxycarbonyl group.
Uniqueness
Ethyl 2-(((chloromethoxy)carbonyl)amino)acetate is unique due to the presence of the chloromethoxycarbonyl group, which provides specific reactivity and stability compared to other protecting groups. This makes it particularly useful in synthetic applications where selective deprotection is required.
特性
IUPAC Name |
ethyl 2-(chloromethoxycarbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-2-11-5(9)3-8-6(10)12-4-7/h2-4H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRMGWLTIZGAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2919196.png)
![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)

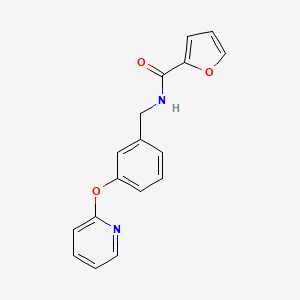
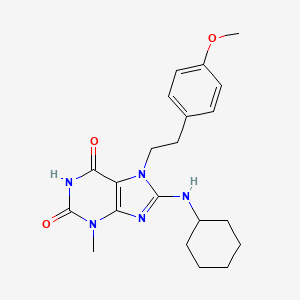
![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)
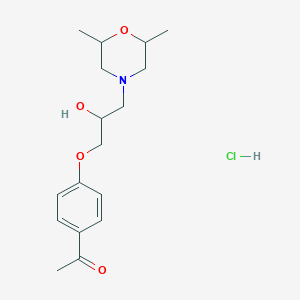
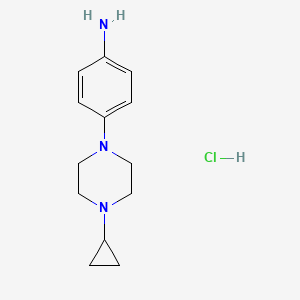
![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)
![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)
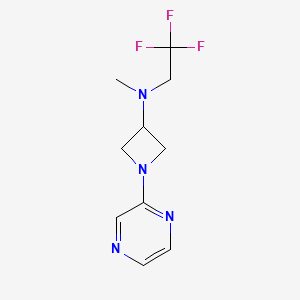
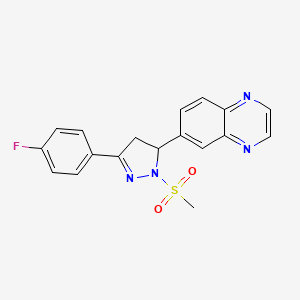
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)
![3-fluoro-N-{[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2919218.png)
